N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves a multi-step process. One common method involves the C-C coupling methodology in the presence of a palladium (0) catalyst. The reaction conditions often include the use of aryl boronic pinacol esters or acids . For instance, the compound can be synthesized by coupling 2-chloro-1-(6-acetamidobenzo[d]thiazol-2-yl)ethanone with 2,3-dimethoxybenzamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, the Suzuki cross-coupling reaction, which is used in the synthesis of this compound, requires a palladium (0) catalyst and aryl boronic acids . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit urease activity by binding to the non-metallic active site of the enzyme . This binding is facilitated by hydrogen bonding interactions between the compound and the enzyme, which disrupts the enzyme’s function and inhibits its activity.
Comparison with Similar Compounds
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
N-(6-arylbenzo[d]thiazol-2-yl)acetamides: These compounds have similar structures but different substituents on the benzothiazole ring.
2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide: This compound has additional nitro groups and a benzyl substituent, which may confer different biological activities.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the acetamido and dimethoxy groups may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-10(22)19-11-7-8-13-15(9-11)26-18(20-13)21-17(23)12-5-4-6-14(24-2)16(12)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNXIWNQQDSJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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